
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-ethylbutyl group and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative is reacted with a suitable alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its structural features can be modified to create new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for various applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The benzene ring can participate in electrophilic aromatic substitution reactions, while the alkyl and phenylmethoxy groups can undergo various transformations.
In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The specific pathways involved would depend on the nature of the interaction and the biological context.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the phenyl group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: Similar structure but with different alkyl substituents.
Uniqueness: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is unique due to the presence of both the 2-ethylbutyl and phenylmethoxy groups This combination of substituents imparts specific chemical and physical properties that distinguish it from other similar compounds
Eigenschaften
CAS-Nummer |
125796-68-1 |
|---|---|
Molekularformel |
C19H24O |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-(2-ethylbutyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O/c1-3-16(4-2)14-17-10-12-19(13-11-17)20-15-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
JYJJYPXFJGQUOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


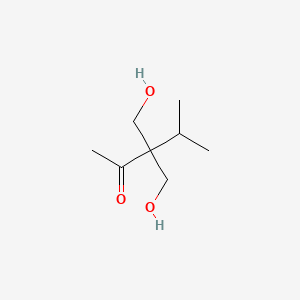

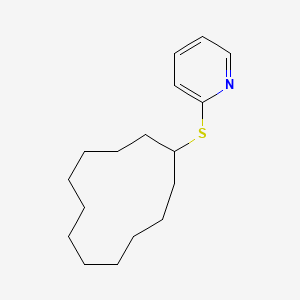
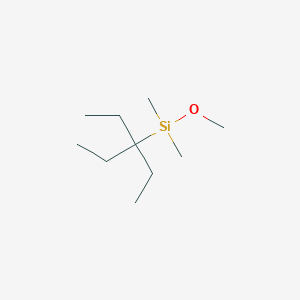

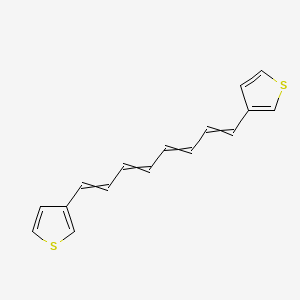

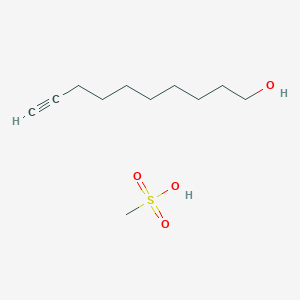
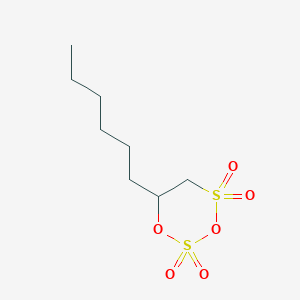
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
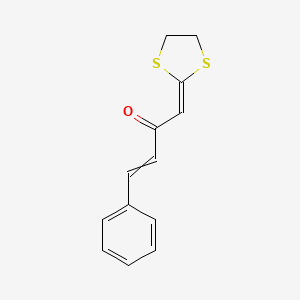
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
